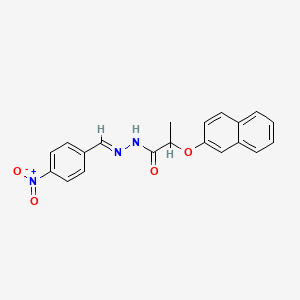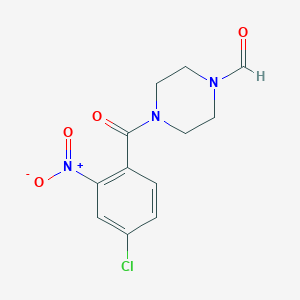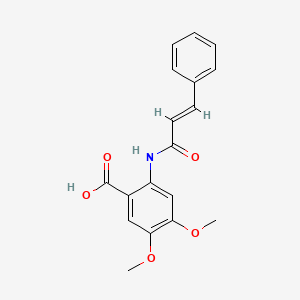![molecular formula C12H15Cl2NO2 B5863274 4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine, commonly known as DCM, is a synthetic compound that belongs to the class of morpholine derivatives. It is a versatile molecule that has been extensively used in scientific research due to its unique chemical properties and biological activities.
作用机制
The mechanism of action of DCM is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to interact with DNA and RNA, leading to the inhibition of their functions. Furthermore, DCM has been reported to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
DCM has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. Furthermore, DCM has been reported to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. It has also been reported to exhibit cardioprotective effects by reducing the levels of lipid peroxidation and increasing the levels of antioxidant enzymes.
实验室实验的优点和局限性
DCM has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Furthermore, it exhibits unique chemical properties and biological activities that make it a versatile molecule for scientific research. However, DCM also has limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Furthermore, its mechanism of action is not fully understood, which limits its potential applications in certain areas of research.
未来方向
There are several future directions for the research on DCM. One potential direction is the synthesis of novel derivatives of DCM with enhanced biological activities. Another potential direction is the investigation of the mechanism of action of DCM to better understand its biological activities. Furthermore, the potential applications of DCM in drug discovery and material science should be explored. Finally, the safety and toxicity of DCM should be further evaluated to ensure its safe use in scientific research.
合成方法
DCM is synthesized by the reaction of 2,5-dichlorophenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with morpholine to form DCM. The overall reaction can be represented as:
2,5-dichlorophenol + ethylene oxide + morpholine → DCM + H2O
科学研究应用
DCM has been extensively used in scientific research due to its unique chemical properties and biological activities. It has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. DCM has also been used as a ligand in the synthesis of metal complexes that exhibit interesting biological activities. Furthermore, DCM has been used as a reagent in the synthesis of polymers and materials with unique properties.
属性
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-1-2-11(14)12(9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJCUSOMQAQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)


![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)

![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)